3-(1H-pyrazol-1-yl)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
3-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C10H9N3O/c11-10(14)8-3-1-4-9(7-8)13-6-2-5-12-13/h1-7H,(H2,11,14) |
InChI Key |
INILZWNQAMXHOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 3 1h Pyrazol 1 Yl Benzamide
Retrosynthetic Analysis and Identification of Key Precursors for 3-(1H-pyrazol-1-yl)benzamide
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comresearchgate.net For this compound, the analysis reveals two primary disconnection points, leading to logical and feasible synthetic routes.
The most apparent disconnection is at the amide C-N bond. This suggests that the benzamide (B126) can be formed from a carboxylic acid derivative and an amine source. This leads to the identification of 3-(1H-pyrazol-1-yl)benzoic acid as a key precursor, which would be coupled with ammonia (B1221849) or an ammonia equivalent.
A second strategic disconnection can be made at the N-aryl bond between the pyrazole (B372694) ring and the benzene (B151609) ring. This approach suggests the coupling of pyrazole with a functionalized benzamide derivative, such as 3-halobenzamide or 3-aminobenzamide , as the key precursors.
These disconnections identify the following primary precursors for the synthesis of this compound:
3-(1H-pyrazol-1-yl)benzoic acid
Ammonia
3-Halobenzamide (e.g., 3-bromobenzamide (B114348) or 3-iodobenzamide)
Pyrazole
Optimized Synthetic Pathways for the Preparation of this compound
The preparation of this compound can be achieved through various synthetic pathways, ranging from traditional condensation reactions to more advanced catalyst-mediated transformations designed to improve efficiency and yield.
Classical methods for forming the amide bond are well-established and remain a staple in organic synthesis. One of the most common approaches involves the activation of a carboxylic acid followed by reaction with an amine. In the context of this compound, the synthesis would commence from the key precursor, 3-(1H-pyrazol-1-yl)benzoic acid.
This benzoic acid derivative can be converted into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. acs.org The resulting 3-(1H-pyrazol-1-yl)benzoyl chloride is then treated with ammonia to furnish the target benzamide. This two-step sequence is a robust and widely used method for amide formation.
Alternatively, direct condensation of the carboxylic acid with ammonia can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt).
Another classical approach involves the formation of the N-aryl bond. An Ullmann condensation, for example, could be employed to couple 3-iodobenzamide (B1666170) with pyrazole in the presence of a copper catalyst, typically at elevated temperatures.
Modern organic synthesis increasingly relies on catalyst-mediated reactions to achieve higher yields, greater selectivity, and milder reaction conditions compared to classical methods.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for forming the C-N bond between the pyrazole and the benzamide moiety. umich.edu This pathway would involve the reaction of 3-bromobenzamide or 3-chlorobenzamide (B146230) with pyrazole, catalyzed by a palladium complex with a suitable ligand (e.g., a biarylphosphine). These reactions often proceed under milder conditions and with greater functional group tolerance than traditional Ullmann couplings.
For the amidation step, modern catalytic methods can also be applied. For instance, the direct oxidative amidation of 3-(1H-pyrazol-1-yl)benzaldehyde with an amine source can be achieved using various catalysts. uconn.edu This avoids the need to pre-form and isolate the carboxylic acid, thus shortening the synthetic sequence. The use of a nanoporous heterogeneous acid catalyst, such as SBA-Pr-SO₃H, has been shown to efficiently promote the synthesis of benzamide derivatives from benzoyl chlorides and amines under solvent-free conditions. orientjchem.org
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be effectively applied to the synthesis of this compound.
One approach involves the use of safer, more environmentally benign solvents or, ideally, performing reactions under solvent-free conditions. For example, the synthesis of acyl pyrazole derivatives has been demonstrated in a solvent-free and base-free manner using a recyclable oxoammonium salt as the oxidant. mdpi.com This method offers a cleaner alternative to traditional protocols that may use hazardous solvents and reagents.
Energy efficiency can be improved by using alternative energy sources like ultrasound irradiation, which has been shown to promote the green synthesis of pyrazoline derivatives with excellent yields and shorter reaction times.
Furthermore, biocatalysis offers a highly sustainable route. The use of enzymes, such as lipases, to catalyze the formation of amide bonds from esters and amines can be conducted in greener solvents at mild temperatures, as demonstrated in the synthesis of pyrazinamide (B1679903) derivatives. nih.gov Applying such a biocatalytic approach to the synthesis of this compound could significantly enhance its environmental credentials.
Chemical Modification and Functionalization of the this compound Core
Once the core structure of this compound is synthesized, its properties can be finely tuned through chemical modification and functionalization. This is particularly important in drug discovery, where structure-activity relationship (SAR) studies guide the optimization of lead compounds.
The benzamide moiety of the core structure is a prime target for chemical modification to explore SAR. By introducing various substituents at different positions on the benzene ring, chemists can modulate the compound's electronic, steric, and lipophilic properties, which in turn can influence its biological activity. nih.gov
Studies on related N-(pyrazol-5-yl)benzamides have provided valuable insights into these effects. For instance, research on a series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides as positive allosteric modulators of the mGluR5 receptor revealed clear SAR trends. nih.govresearchgate.net It was found that introducing electronegative substituents, such as nitro or cyano groups, into the para-position of the benzamide ring generally increases the compound's potency. nih.govresearchgate.net Similarly, the addition of halogen atoms, like fluorine or chlorine, at the ortho- or meta-positions of the benzamide can also lead to a significant enhancement in activity. acs.orgnih.gov
In the context of developing fungicides, SAR studies on pyrazol-5-yl-benzamide derivatives as succinate (B1194679) dehydrogenase (SDH) inhibitors have also been conducted. nih.gov These studies help in identifying the optimal substitution patterns on the benzamide ring to achieve high antifungal efficacy. For example, specific substitutions can enhance the binding affinity of the molecule to the target enzyme through interactions like hydrogen bonds and π-π stacking. nih.gov
The table below summarizes representative findings from SAR studies on analogous pyrazole-benzamide systems, which can guide the derivatization of the this compound core.
These findings underscore the importance of systematic chemical modification of the benzamide ring for optimizing the biological profile of this compound derivatives.
Regioselective Modifications of the Pyrazole Ring System
The chemical reactivity of the pyrazole ring in N-aryl pyrazoles, such as this compound, is characterized by a preference for electrophilic substitution at the C4 position. cdnsciencepub.comrrbdavc.org This regioselectivity is a consequence of the electronic distribution within the heterocyclic ring, where the C4 position is the most nucleophilic. Theoretical calculations of localization energies for electrophilic substitution in pyrazole confirm the favorability of attack at this position. cdnsciencepub.com
Various electrophilic substitution reactions have been demonstrated on 1-phenylpyrazole, a parent compound to this compound, which consistently yield the 4-substituted isomer under neutral or mildly acidic conditions. These reactions include nitration, bromination, Friedel-Crafts acylation, and formylation. cdnsciencepub.comresearchgate.net For instance, both nitration with nitric acid in acetic anhydride (B1165640) and bromination in chloroform (B151607) result in selective substitution at the C4 position of the pyrazole ring. cdnsciencepub.com Similarly, the Vilsmeier-Haack and Duff reactions introduce a formyl group at the C4 position. researchgate.netscribd.com
The regioselectivity of these modifications can, however, be influenced by the reaction conditions. In strongly acidic environments, the pyrazole ring can undergo protonation. This protonation deactivates the ring towards electrophilic attack and can alter the substitution pattern, potentially leading to substitution on the N-phenyl ring instead. cdnsciencepub.com
Beyond classical electrophilic substitution, modern synthetic methods like transition-metal-catalyzed C-H functionalization offer powerful alternatives for modifying the pyrazole core. rsc.org These methods allow for the direct formation of new carbon-carbon and carbon-heteroatom bonds. By using specific directing groups, it is possible to achieve regioselectivity that is different from the inherent reactivity of the pyrazole ring. For example, guided C-H activation has been used to achieve arylation at the C5-position of 4-nitropyrazoles. acs.org Another strategy involves bromine-lithium exchange, which has been shown to occur regioselectively at the C5 position in 1-vinylpyrazoles, allowing for the subsequent introduction of various electrophiles. nih.gov These advanced strategies provide a versatile toolkit for the regioselective modification of the pyrazole ring system in compounds like this compound, enabling the synthesis of a diverse range of derivatives.
Table 1: Examples of Regioselective Reactions on N-Aryl Pyrazole Rings
| Reaction Type | Reagents | Primary Position of Substitution | Reference |
|---|---|---|---|
| Nitration | Nitric acid / Acetic anhydride | C4 | cdnsciencepub.com |
| Bromination | Bromine / Chloroform | C4 | cdnsciencepub.com |
| Friedel-Crafts Acylation | Acyl chloride / Lewis acid | C4 | cdnsciencepub.com |
| Vilsmeier-Haack Formylation | POCl₃ / DMF | C4 | scribd.com |
| Duff Formylation | Hexamethylenetetramine / acid | C4 | researchgate.net |
| Guided C-H Arylation | Palladium catalyst / Directing group | C5 | acs.org |
Multi-component Reactions and Scaffold Hopping Strategies Involving this compound Derivatives
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, incorporating the majority of the atoms from the starting materials. rug.nlnih.gov This approach is particularly valuable in medicinal chemistry for rapidly building libraries of structurally diverse molecules. For derivatives of this compound, MCRs could be employed to introduce complexity and new functionalities. For example, the Groebke-Blackburn-Bienaymé (GBB-3CR) reaction, which involves an amidine, an aldehyde, and an isocyanide, is used to construct fused heterocyclic systems such as imidazo[1,2-a]pyrazines. rug.nl A derivative of this compound containing an appropriately positioned amine could serve as the amidine component in such a reaction, leading to novel, complex scaffolds. The Ugi and Passerini reactions are other prominent examples of MCRs that could be adapted to functionalize derivatives of the core molecule. nih.govbeilstein-journals.org
Scaffold hopping is a computational or rational design strategy in drug discovery where the central core of a known active molecule is replaced by a structurally different scaffold, with the aim of retaining or improving biological activity while optimizing physicochemical properties. nih.govresearchgate.net This technique is often used to overcome issues with pharmacokinetics, toxicity, or intellectual property. Starting from a lead compound like a this compound derivative, scaffold hopping could identify bioisosteric replacements for the pyrazolylbenzamide core. A notable example in the literature is the use of a shape-based scaffold hopping approach to convert a pyrimidine-based inhibitor into a pyrazole-containing compound, N-(1H-pyrazol-3-yl)pyridin-2-amine, which exhibited improved properties as a potent and selective kinase inhibitor with good CNS penetration. nih.govresearchgate.netamazonaws.com This demonstrates the potential of replacing a core structure with a pyrazole or, conversely, replacing the pyrazole in a this compound derivative with another heterocycle to discover new chemical entities with potentially superior drug-like properties.
Table 2: Strategic Approaches for Derivatization
| Strategy | Description | Potential Application to this compound | Key Advantages | Reference |
|---|---|---|---|---|
| Multi-component Reactions (MCRs) | One-pot reactions combining three or more starting materials to form a complex product. | Synthesis of complex derivatives by incorporating the core molecule into reactions like the Ugi or GBB-3CR. | High efficiency, atom economy, and generation of molecular diversity. | rug.nlnih.govrug.nl |
| Scaffold Hopping | Replacing the core molecular structure (scaffold) with a different one while maintaining biological activity. | Identifying novel core structures that mimic the pyrazolylbenzamide pharmacophore to improve drug-like properties. | Discovery of novel intellectual property, improved ADME properties, and avoidance of toxicity issues. | nih.govresearchgate.net |
Advanced Spectroscopic and Chromatographic Characterization of 3 1h Pyrazol 1 Yl Benzamide and Its Analogues
High-Resolution Mass Spectrometry for Precise Structural Elucidation of 3-(1H-pyrazol-1-yl)benzamide
High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, offering highly accurate mass measurements that can confirm the elemental composition of a molecule. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the confident determination of a compound's molecular formula.
For this compound, the expected molecular formula is C10H9N3O. Using HRMS, the experimentally determined mass of the protonated molecule ([M+H]+) would be compared to the calculated theoretical mass. A close correlation between these two values provides strong evidence for the compound's identity.
In the analysis of analogues, such as (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone, HRMS has been successfully used to confirm its structure. mdpi.com The data obtained in such an analysis is typically presented in a format that includes the calculated mass for the proposed formula and the experimentally found mass.
Table 1: Illustrative HRMS Data for a this compound Analogue
| Compound Name | Molecular Formula | Ion | Calculated m/z | Found m/z |
| (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone mdpi.com | C18H25N2O | [M + H]+ | 285.1967 | 285.1965 |
This interactive table provides an example of the precision offered by HRMS in confirming the elemental composition of a related pyrazole (B372694) derivative.
The fragmentation pattern observed in the mass spectrum, often studied using tandem mass spectrometry (MS/MS), can provide further structural information by revealing characteristic cleavages of the molecule, helping to piece together the different structural components.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Stereochemical Analysis of this compound Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments provide detailed information about the carbon-hydrogen framework, atom connectivity, and the chemical environment of the nuclei.
For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons on both the benzamide (B126) and pyrazole rings. The protons of the benzamide moiety would appear in the aromatic region, with their splitting patterns and coupling constants providing information about their relative positions on the benzene (B151609) ring. The amide protons (-CONH2) would typically appear as one or two broad singlets. The three protons on the pyrazole ring would present as distinct signals, with their chemical shifts and couplings confirming the 1-substitution pattern.
The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group, which has a characteristic downfield chemical shift.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrazole H-3, H-5 | ~7.5-8.5 | Doublet/Triplet |
| Pyrazole H-4 | ~6.3-6.5 | Triplet |
| Benzamide Aromatic | ~7.4-8.2 | Multiplet |
| Amide (NH2) | ~7.5-8.5 (broad) | Singlet |
This interactive table presents the anticipated proton NMR signals based on data from analogous structures.
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study the through-space interactions between protons, providing valuable information about the molecule's preferred conformation and stereochemistry in solution.
X-ray Crystallography for Crystalline State Structure Determination and Intermolecular Interactions of this compound
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and torsional angles, confirming the molecule's constitution and conformation in the solid state.
For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the pyrazole and benzamide rings and the dihedral angle between them. Furthermore, it would provide critical insights into the intermolecular interactions that govern the crystal packing. It is highly probable that the crystal structure would be stabilized by a network of hydrogen bonds. The amide group (-CONH2) is an excellent hydrogen bond donor and acceptor, and would likely form intermolecular hydrogen bonds with the nitrogen atoms of the pyrazole ring or the carbonyl oxygen of neighboring molecules.
Table 3: Common Intermolecular Interactions in Benzamide and Pyrazole Crystal Structures
| Interaction Type | Description |
| Hydrogen Bonding | N-H of amide to C=O of another amide; N-H of amide to N of pyrazole. |
| π-π Stacking | Parallel or offset stacking of the aromatic benzene and pyrazole rings. |
| C-H···π Interactions | Weak hydrogen bonds between a C-H bond and the face of an aromatic ring. |
| van der Waals Forces | General attractive forces between molecules. |
This interactive table summarizes the key intermolecular forces that are likely to dictate the solid-state structure of this compound.
Chromatographic Techniques for Purity Assessment and Isolation of this compound and Related Compounds
Chromatographic techniques are fundamental for both the purification of synthesized compounds and the assessment of their purity. For this compound and its analogues, column chromatography and high-performance liquid chromatography (HPLC) are the most commonly employed methods.
Column chromatography, typically using silica (B1680970) gel as the stationary phase and a mixture of organic solvents as the mobile phase, is often used for the initial purification of the crude product after synthesis. The polarity of the solvent system is optimized to achieve effective separation of the desired product from any unreacted starting materials or by-products.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly sensitive and versatile technique for the final purity assessment of the compound. In RP-HPLC, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, often a mixture of water and acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. sielc.comresearcher.life The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.
The development of a robust HPLC method involves the optimization of several parameters to ensure good resolution, sharp peaks, and a reasonable analysis time.
Table 4: Typical Parameters for RP-HPLC Analysis of Pyrazole Derivatives
| Parameter | Typical Conditions |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient or isocratic sielc.com |
| Flow Rate | 0.5 - 1.0 mL/min researcher.life |
| Detection | UV spectrophotometry (e.g., at 206 nm or 254 nm) |
| Column Temperature | Ambient to slightly elevated (e.g., 25 °C) |
This interactive table outlines common starting conditions for developing an HPLC method for the analysis of compounds like this compound.
Validated HPLC methods are crucial in quality control and for providing reliable data on the purity of compounds used in further studies.
Theoretical and Computational Chemistry Studies of 3 1h Pyrazol 1 Yl Benzamide
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals of 3-(1H-pyrazol-1-yl)benzamide
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of this compound. These computational methods provide detailed insights into the molecule's electronic structure, including the distribution of electron density and the energies of its frontier molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap implies higher reactivity.
Conformational Analysis and Energy Landscapes of this compound
The energy landscape of a molecule describes the potential energy as a function of its conformational degrees of freedom. biorxiv.org By computationally rotating the bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. The minima on this surface correspond to stable, low-energy conformations, while the peaks represent high-energy, unstable transition states.
In a related compound, 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide, crystallographic data revealed a specific conformation where the dihedral angle between the pyrazole (B372694) and benzene (B151609) rings was 26.6 (2)°. nih.gov For this compound, computational studies would similarly identify the most energetically favorable conformations, which are likely to be the ones that are biologically active. Understanding these preferred shapes is vital for designing derivatives with improved biological activity.
Molecular Dynamics Simulations for Dynamic Behavior and Stability of this compound in Solvation
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, an MD simulation would typically place the molecule in a simulated box of solvent, most commonly water, to mimic physiological conditions. osti.gov
MD simulations are particularly valuable for understanding how a ligand like this compound behaves when bound to a biological target, such as a protein. These simulations can confirm the stability of binding poses predicted by molecular docking and reveal the key interactions that maintain the ligand-protein complex. For instance, simulations on pyrazole derivatives as MALT1 inhibitors have been used to verify binding stability and affinity.
In Silico Prediction of Potential Biological Target Interactions for this compound via Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a protein target.
The process involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function. This score provides an estimate of the strength of the interaction. Docking studies on various pyrazole and benzamide (B126) derivatives have identified them as potential inhibitors for a range of biological targets.
For example, pyrazole derivatives have been investigated as inhibitors of carbonic anhydrase, epidermal growth factor receptor (EGFR), and mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). nih.govacs.org Docking studies of newly synthesized benzamide derivatives with the protein 6LU7 (the main protease of SARS-CoV-2) have shown promising binding energies, indicating potential antiviral activity. Similarly, pyrazoline derivatives have been docked against the human estrogen receptor and PARP1 antagonist crystal structures as potential anti-breast cancer agents. researchgate.net These studies highlight the utility of molecular docking in identifying potential therapeutic targets for compounds containing the this compound scaffold.
Table 1: Example Molecular Docking Results for Related Pyrazole/Benzamide Derivatives This table is illustrative and compiles data from studies on similar compounds to demonstrate typical outputs of docking analyses.
| Ligand Derivative Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Potential Application |
|---|---|---|---|---|
| Benzamide-Pyrazolone Hybrid | SARS-CoV-2 Main Protease (6LU7) | -8.90 | GLU166, SER144, LEU141 | Antiviral |
| Pyrazoline-Sulfonamide Hybrid | PARP1 Antagonist Structure | PLP Fitness Score: 93.24 | Not Specified | Anticancer (Breast) |
| Pyrazole-Carboxamide Hybrid | Carbonic Anhydrase II (hCA II) | Kᵢ: 0.007 µM | Not Specified | Diuretic, Anti-glaucoma |
| Pyrazole-Benzimidazolone Hybrid | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Not Specified | GLN 307, ASN 423, PHE 392 | Herbicide, Tyrosinemia Treatment |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com For derivatives of this compound, a QSAR model would be developed by correlating variations in their chemical properties (descriptors) with changes in their measured biological effect.
The process involves:
Data Set Preparation: A series of this compound derivatives with known biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity. acs.org
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. biointerfaceresearch.com
QSAR studies on 1H-pyrazole derivatives have successfully created models to predict their activity as EGFR inhibitors. acs.orgresearchgate.net These models help identify which structural features are most important for activity. For instance, a 3D-QSAR study on benzotriazol-1-yl carboxamide derivatives suggested that a hydrogen bond acceptor, a positive center, and specific hydrophobic groups are crucial for inhibiting monoacylglycerol lipase. nih.gov Such models are invaluable for guiding the design of new, more potent derivatives of this compound for specific therapeutic targets.
Mechanistic Investigations of 3 1h Pyrazol 1 Yl Benzamide in Biological Systems Preclinical & in Vitro Focus
Enzyme Inhibition and Activation Profiles of 3-(1H-pyrazol-1-yl)benzamide (e.g., Succinate (B1194679) Dehydrogenase, Xanthine (B1682287) Oxidase, Acetylcholinesterase)
The pyrazole-benzamide scaffold is a privileged structure in medicinal chemistry, with analogues of this compound demonstrating significant interactions with various enzymes. While direct enzymatic data for this compound is not extensively reported in the available literature, the inhibitory activities of its closely related analogues provide valuable insights into its potential enzyme inhibition profile.
Succinate Dehydrogenase (SDH) Inhibition: A series of novel pyrazol-5-yl-benzamide derivatives have been designed and synthesized as potential Succinate Dehydrogenase inhibitors (SDHIs). nih.govresearchgate.netacs.org These compounds are investigated for their antifungal activities, which are often mediated through the inhibition of SDH, a key enzyme in the mitochondrial electron transport chain. For instance, the compound designated as 5IIc from one study, a pyrazol-5-yl-benzamide derivative, exhibited excellent in vitro activity against Sclerotinia sclerotiorum with an EC50 value of 0.20 mg/L, which is comparable to the commercial fungicides Fluxapyroxad and Boscalid. nih.gov Molecular docking simulations suggest that these compounds bind to the active site of SDH, with interactions involving key amino acid residues such as TRP173, SER39, and ARG43. nih.govacs.org Another study on N-(1-methyl-4-thiocyanato-1H-pyrazol-5-yl)-benzamide derivatives also highlighted their potent SDH inhibitory activity. acs.org
Interactive Data Table: SDH Inhibitory Activity of Pyrazol-5-yl-benzamide Analogues Below is an interactive table summarizing the SDH inhibitory activity of selected pyrazol-5-yl-benzamide analogues.
| Compound | Target Organism | EC50 (mg/L) | Reference |
| 5IIc | Sclerotinia sclerotiorum | 0.20 | nih.gov |
| 5IIc | Valsa mali | 3.68 | nih.gov |
| A27 | Valsa mali | 0.71 | acs.org |
| A27 | Botrytis cinerea | 1.44 | acs.org |
| A27 | Rhizoctonia solani | 1.78 | acs.org |
| A27 | Sclerotinia sclerotiorum | 0.87 | acs.org |
| A27 | Phytophthora capsici | 1.61 | acs.org |
| A36 | Valsa mali | 0.37 | acs.org |
| B6 | Phytophthora capsici | 0.41 | acs.org |
| Fluxapyroxad | Sclerotinia sclerotiorum | 0.12 | nih.gov |
| Boscalid | Sclerotinia sclerotiorum | 0.11 | nih.gov |
Xanthine Oxidase (XO) Inhibition: Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibitors are used for treating hyperuricemia and gout. wikipedia.org While direct data on this compound is scarce, related heterocyclic structures containing pyrazole (B372694) and tetrazole moieties have been explored as potent xanthine oxidase inhibitors. nih.govnih.gov For example, a series of 2-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives exhibited significant xanthine oxidase inhibitory potency, with IC50 values in the nanomolar range. nih.gov The structure-activity relationship studies of these compounds revealed that the presence of a tetrazole or a similar azole ring, like pyrazole, is often crucial for activity. nih.gov Natural flavonoids like quercetin (B1663063) and kaempferol (B1673270) are also known inhibitors of xanthine oxidase. mdpi.com
Acetylcholinesterase (AChE) Inhibition: Inhibitors of acetylcholinesterase are important for the management of Alzheimer's disease. nih.govresearchgate.net A study on 3-aryl-1-phenyl-1H-pyrazole derivatives demonstrated their potential as AChE inhibitors. nih.gov For instance, the compound N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine showed a pIC50 of 4.2. nih.govresearchgate.net Another study on N-propananilide derivatives bearing a pyrazole ring also reported weak AChE inhibitory activity. nih.gov These findings suggest that the pyrazole scaffold can be a starting point for designing AChE inhibitors.
Receptor Binding Assays and Ligand-Target Interactions of this compound (e.g., RORγ inverse agonism)
The interaction of this compound and its analogues with various receptors has been a subject of preclinical research, particularly in the context of autoimmune diseases and cancer.
RORγ Inverse Agonism: The Retinoic Acid-Related Orphan Receptor gamma t (RORγt) is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are implicated in the pathogenesis of autoimmune diseases. nih.gov Inverse agonists of RORγt can suppress the production of pro-inflammatory cytokines like IL-17. A study on the discovery of novel pyrazole-containing benzamides identified them as potent RORγ inverse agonists. researchgate.net Although the specific data for this compound is not provided, the general class of pyrazole-containing benzamides has shown promise in this area. The development of such inverse agonists has been a focus of research to find alternatives to antibody-based treatments for conditions like psoriasis. researchgate.net
Receptor binding assays are crucial for determining the affinity (Kd) and the concentration for 50% inhibition (IC50) of a ligand for its target receptor. researchgate.netsigmaaldrich.com These assays are typically performed using radiolabeled ligands and cell membrane preparations expressing the receptor of interest. sigmaaldrich.com
Cellular Pathway Modulation by this compound in In Vitro Models
The effects of this compound and its derivatives on cellular pathways are being investigated to understand their therapeutic potential, particularly in oncology.
While specific gene expression and proteomic studies on this compound are not detailed in the provided search results, the modulation of cellular pathways by related compounds suggests that it could induce significant changes in the expression of genes and proteins involved in cell cycle regulation, apoptosis, and signal transduction. nih.gov For example, compounds that induce apoptosis would be expected to alter the expression of pro-apoptotic and anti-apoptotic genes and proteins.
Pyrazole derivatives have been shown to interfere with various cell signaling cascades that are often dysregulated in cancer. nih.gov These pathways include the Ras/Raf/MEK/ERK and other mitogen-activated protein kinase (MAPK) pathways, which are critical for cell proliferation and survival. nih.gov By inhibiting key components of these pathways, pyrazole-containing compounds can halt uncontrolled cell growth.
Several studies have highlighted the ability of pyrazole derivatives to induce apoptosis and modulate the cell cycle in cancer cell lines. nih.govrsc.org A study on novel pyrazole with benzo[d]thiazole derivatives showed potent in vitro anti-proliferative activity against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and hepatocellular carcinoma (HepG2) cells. nih.gov The compound 8l from this study induced apoptosis in MDA-MB-231 cells in a concentration-dependent manner. nih.gov
Another study on 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives demonstrated neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in SH-SY5Y cells. nih.gov This neuroprotection was attributed to the decreasing levels of the pro-apoptotic protein Bax and the executioner caspase-3. nih.gov This indicates that pyrazole-containing compounds can modulate the intrinsic apoptotic pathway. A separate study on 1,3,5-trisubstituted-1H-pyrazole derivatives also showed their potential to inhibit the anti-apoptotic protein Bcl-2 and activate pro-apoptotic proteins like Bax, p53, and Caspase-3. rsc.org
Interactive Data Table: Anticancer Activity of a Pyrazole-Benzothiazole Derivative (Compound 8l) The table below shows the IC50 values of compound 8l against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.41 | nih.gov |
| MCF-7 | Breast Cancer | 2.23 | nih.gov |
| HepG2 | Hepatocellular Carcinoma | 3.75 | nih.gov |
| SMMC-7721 | Hepatocellular Carcinoma | 2.31 | nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound Analogues for Biological Target Specificity
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties. researchgate.netnih.govnih.govmdpi.comrsc.orgcalstate.edu Numerous SAR studies have been conducted on pyrazole-benzamide analogues.
For SDH inhibitors , the nature and position of substituents on both the pyrazole and benzamide (B126) rings significantly influence the antifungal activity. nih.gov For instance, in a series of pyrazol-5-yl-benzamide derivatives, the presence of specific substituents on the phenyl ring of the benzamide moiety was found to be critical for potent activity against various fungi. nih.gov
In the context of AChE inhibitors , SAR studies on 3-aryl-1-phenyl-1H-pyrazole derivatives revealed that chloro-substituted derivatives were more effective than fluoro-substituted ones. nih.govresearchgate.net
For RORγ inverse agonists , the SAR of pyrazole-containing benzamides is being explored to achieve high potency and selectivity. researchgate.net The orientation of the pyrazole and benzamide moieties and the nature of the linker between them are critical for effective binding to the receptor.
In the development of anticancer agents , SAR studies on pyrazole derivatives have shown that modifications to the substituents on the pyrazole ring can lead to enhanced cytotoxicity and apoptosis-inducing effects. nih.govresearchgate.netresearchgate.net For example, in a series of pyrazole-benzothiazole derivatives, the nature of the alkoxy group on the benzothiazole (B30560) ring was found to be important for anticancer activity. nih.gov
The SAR studies of pyrazole-carboxamides as carbonic anhydrase inhibitors have also been reported, where different sulfonamide moieties were attached to the pyrazole-carboxamide scaffold, leading to potent inhibitors of human carbonic anhydrase isoenzymes I and II. nih.gov
These SAR studies provide a roadmap for the rational design of more potent and selective modulators of various biological targets based on the this compound scaffold.
Preclinical Efficacy Studies of this compound in Relevant Animal Models (Focus on Mechanistic Readouts)
Preclinical in vivo studies investigating the efficacy and mechanism of action of this compound are limited. However, research on structurally related pyrazole-benzamide derivatives provides insights into potential therapeutic applications and mechanistic pathways that may be relevant to the title compound. These studies often focus on areas such as neuroprotection and oncology, utilizing various animal models to elucidate the compounds' effects on disease progression and underlying biological processes.
Neuroprotective Effects in Models of Neurodegeneration
A study on a series of N-propananilide derivatives containing a 1H-pyrazole-1-yl moiety, which are structurally similar to this compound, has been conducted to evaluate their neuroprotective potential. nih.gov In a cellular model of neurotoxicity induced by 6-hydroxydopamine (6-OHDA), these compounds demonstrated protective effects. nih.gov The mechanistic investigation in this in vitro model revealed that the neuroprotective activity was associated with a reduction in the levels of pro-apoptotic proteins, specifically Bax and caspase-3. nih.gov While these findings are from cell-based assays, they suggest a potential mechanism that could be explored in future preclinical animal models for neurodegenerative diseases.
Table 1: Mechanistic Insights from a Structurally Related Compound in a Neurotoxicity Model
| Compound Class | Model | Key Mechanistic Readouts | Potential Therapeutic Indication |
|---|
This table is based on in vitro data for structurally related compounds and is intended to suggest potential areas for in vivo investigation for this compound.
Anti-tumor Activity in Xenograft Models
Research into other benzamide derivatives has pointed towards potential anti-cancer applications. For instance, derivatives of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide have been investigated for their ability to inhibit Receptor tyrosine kinase-like orphan receptor 1 (ROR1), a target in various cancers. researchgate.net In vivo studies using tumor xenograft models in mice demonstrated that ROR1-targeted therapies could significantly inhibit tumor growth. researchgate.net
Another related compound, N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide, has been identified as an inhibitor of Cyclin-dependent kinase 2 (CDK2). drugbank.com CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. While specific in vivo efficacy data for this compound is not detailed, its mechanism of action suggests potential for anti-proliferative effects in relevant cancer models.
Table 2: Potential Anti-Cancer Mechanisms from Related Benzamide Scaffolds
| Compound/Derivative Class | Proposed Target | Potential Mechanistic Readouts in Animal Models | Potential Therapeutic Indication |
|---|---|---|---|
| 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives | ROR1 | Tumor growth inhibition, Modulation of ROR1 signaling pathways | Cancer |
This table outlines potential mechanisms based on related compounds, which could guide the design of preclinical efficacy studies for this compound.
Broader Applications and Future Research Trajectories for 3 1h Pyrazol 1 Yl Benzamide
3-(1H-pyrazol-1-yl)benzamide as a Molecular Probe for Biological Target Identification and Validation
The pyrazole (B372694) ring is a foundational structure in drug discovery, recognized for its metabolic stability and its presence in numerous approved drugs. nih.govtandfonline.com The this compound scaffold, which combines the pyrazole nucleus with a benzamide (B126) group, represents a "privileged structure" that can interact with a wide array of biological targets. nih.gov While direct application of this compound as a molecular probe is not extensively documented, the utility of its derivatives in probing complex biological systems highlights its potential.
A notable example is the derivative 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB), which was identified as the first centrally active positive allosteric modulator of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). nih.govnih.govmdpi.com The exploration of CDPPB and its 50 analogues allowed researchers to map the structural requirements for potentiating mGluR5 activity, demonstrating how the pyrazole-benzamide core can be systematically modified to probe and validate a specific therapeutic target. nih.govacs.org
The core structure acts as a versatile scaffold, a chemical blueprint that allows for the rapid generation and screening of compound libraries to identify molecules that interact with biological targets. iscaffpharma.com This scaffold-based approach is crucial for target identification and validation. iscaffpharma.comnih.gov By creating libraries of derivatives based on the this compound core, researchers can perform high-throughput screening to uncover new protein interactions and validate novel targets for therapeutic intervention, accelerating the early stages of drug development. pnnl.gov
Potential for this compound and its Derivatives in Agrochemical Applications (e.g., Fungicides, Insecticides)
Pyrazole derivatives have made significant contributions to the development of modern pesticides, including fungicides, insecticides, and herbicides. ccspublishing.org.cn The pyrazole-carboxamide structure, in particular, is a well-established pharmacophore in highly effective fungicides that target the enzyme succinate (B1194679) dehydrogenase (SDH). nih.govacs.orgnwsuaf.edu.cn
Recent research has focused on designing novel pyrazol-5-yl-benzamide derivatives as potent, broad-spectrum fungicides. nih.govacs.orgacs.org By incorporating different chemical groups, scientists have synthesized compounds with significant activity against a range of devastating plant pathogens. For instance, the introduction of a thiocyanato group into the pyrazole ring led to the development of derivatives with excellent fungicidal activity. nih.govacs.org One such compound, A27, displayed broad-spectrum inhibition against five different fungal and oomycete pathogens. nih.gov Another derivative, A36, was found to be significantly more effective against Valsa mali (apple tree canker) than the commercial fungicide fluxapyroxad. nih.govacs.org Similarly, compound B6 showed potent activity against Phytophthora capsici. nih.govacs.org
The fungicidal efficacy of these pyrazole-benzamide derivatives has been demonstrated to be significantly better than or comparable to existing commercial fungicides, highlighting their potential for future agrochemical products. nwsuaf.edu.cnacs.orgacs.orgnih.gov
Below is a table summarizing the fungicidal activity of selected pyrazol-5-yl-benzamide derivatives against various plant pathogens.
| Compound | Target Pathogen | EC₅₀ (mg/L) | Reference Fungicide | Ref. EC₅₀ (mg/L) |
| 5IIc | Sclerotinia sclerotiorum | 0.20 | Fluxapyroxad | 0.12 |
| 5IIc | Valsa mali | 3.68 | Fluxapyroxad | 12.67 |
| A36 | Valsa mali | 0.37 | Fluxapyroxad | 13.3 |
| B6 | Phytophthora capsici | 0.41 | Azoxystrobin | 29.2 |
| A27 | Sclerotinia sclerotiorum | 0.87 | - | - |
| A27 | Valsa mali | 0.71 | - | - |
| A27 | Botrytis cinerea | 1.44 | - | - |
| A27 | Rhizoctonia solani | 1.78 | - | - |
| C14 | Sclerotinia sclerotiorum | 0.26 | Boscalid | 0.96 |
| 5IIIh | Sclerotinia sclerotiorum | 0.37 | Fluxapyroxad | 0.27 |
| 5IIIc | Valsa mali | 1.32 | Fluxapyroxad | 12.8 |
Beyond fungicides, pyrazole derivatives have also shown promise as insecticides. researchgate.net The introduction of specific groups onto the pyrazole ring can confer potent insecticidal activity against various pests, including aphids and different species of armyworms. Furthermore, pyrazole derivatives containing a benzoyl scaffold are being explored as a new class of herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. nih.govacs.org
Exploration of this compound in Materials Science or Chemical Catalysis
The versatile structure of pyrazole and its derivatives extends their utility beyond biological applications into the realms of materials science and chemical catalysis. mdpi.comjetir.org Pyrazole-based ligands are particularly attractive in coordination chemistry because they can form stable complexes with a variety of metal ions, leading to materials with unique electronic, optical, and catalytic properties. nih.govbohrium.combohrium.com
The nitrogen atoms in the pyrazole ring of this compound can act as coordination sites for metal ions. The resulting metal complexes have potential applications as catalysts in various organic transformations. nih.gov For example, cobalt complexes with pyrazole ligands have been shown to act as catalyst precursors for the oxidation of cyclohexane. nih.gov Other pyrazole-metal complexes have demonstrated excellent catalytic activity in oxidation reactions that mimic biological enzymes. digitellinc.com The design of ligands is crucial, and the pyrazole framework allows for flexible modifications to fine-tune the catalytic activity and selectivity of the metal center. nih.gov
In materials science, pyrazole derivatives are used to create fluorescent dyes and corrosion inhibitors. jetir.org They also serve as building blocks for more complex structures like metal-organic frameworks (MOFs) and polymers. bohrium.comnbinno.com The ability to functionalize the pyrazole-benzamide structure opens up possibilities for developing novel materials with tailored properties for applications in sensors, electronics, or advanced coatings.
Challenges and Opportunities in the Translational Research of this compound-Based Lead Compounds
The journey from a promising lead compound to a marketable drug or agrochemical is fraught with challenges, but the inherent versatility of the pyrazole scaffold presents significant opportunities. tandfonline.comresearchgate.netnbinno.com
Opportunities: The primary opportunity lies in the pyrazole ring being a "privileged scaffold," known for its broad pharmacological activity and metabolic stability. nih.govsemanticscholar.org This allows for the creation of vast libraries of derivatives targeting a wide range of diseases, from cancer and inflammation to infectious diseases. nih.govnih.govresearchgate.net The extensive history of pyrazole-based compounds in medicine and agriculture provides a solid foundation for rational drug design, allowing chemists to leverage existing knowledge to enhance potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net
Furthermore, issues such as poor bioavailability, off-target effects, and the potential for developing resistance (in both pathogens and cancer cells) must be addressed. nih.gov Overcoming these challenges requires a multidisciplinary approach, integrating computational modeling, advanced synthetic chemistry, and comprehensive biological testing to guide the optimization process and successfully translate a promising lead compound into a viable product. researchgate.net
Emerging Research Directions for Advanced this compound Derivatives and Their Mechanisms of Action
The development of advanced this compound derivatives is being driven by a deeper understanding of their mechanisms of action and the application of innovative chemical design strategies.
A primary mechanism for the fungicidal action of pyrazole-benzamide derivatives is the inhibition of the enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial respiratory chain. nih.govnwsuaf.edu.cnnih.govacs.org Molecular docking and enzymatic inhibition assays have confirmed that these compounds bind to the active site of SDH, blocking its function and disrupting the pathogen's energy production. nih.govacs.orgnih.gov Research has shown that specific interactions, such as hydrogen bonds and π-π stacking with key amino acid residues like TRP173, ARG43, and TYR58, are crucial for this inhibitory activity. nwsuaf.edu.cnacs.org Some advanced derivatives have even been found to exhibit a dual mode of action, inhibiting SDH while also disrupting the fungal cell membrane. acs.org
Emerging research is focused on several key areas:
Novel Scaffolds and Hybrid Molecules: Scientists are creating new derivatives by incorporating additional functional groups or combining the pyrazole-benzamide scaffold with other pharmacophores. The synthesis of derivatives containing a thiocyanato group nih.govacs.org or a diphenylamine (B1679370) moiety acs.org are examples of strategies to enhance antifungal potency and broaden the spectrum of activity.
Targeting New Mechanisms: Beyond SDH inhibition, researchers are exploring other biological targets. In the agrochemical field, pyrazole derivatives containing a benzoyl scaffold are being developed as a new class of herbicides that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. nih.govacs.orgcabidigitallibrary.org Some pyrazole-diphenyl ether hybrids are even being investigated as dual-target inhibitors of both HPPD and protoporphyrinogen (B1215707) oxidase (PPO). nih.gov
Multi-target Inhibitors: In oncology, there is a growing interest in developing pyrazole derivatives that can inhibit multiple targets simultaneously, such as different protein kinases (e.g., EGFR and VEGFR-2), which could lead to more effective anticancer therapies. nih.gov
These advanced approaches, combining rational design with a detailed understanding of molecular mechanisms, are paving the way for the next generation of highly effective pyrazole-based compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(1H-pyrazol-1-yl)benzamide derivatives?
- Methodological Answer : Synthesis typically involves coupling a pyrazole-containing intermediate with a benzamide precursor. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt under inert conditions (N₂ atmosphere) in solvents such as DMF or THF .
- Temperature control : Reactions are often carried out at 0–25°C to minimize side reactions .
- Purification : Column chromatography (e.g., silica gel, hexane/EtOAC gradient) or recrystallization ensures high purity (>95%) .
Q. How can researchers characterize the purity and structural integrity of this compound analogs?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and pyrazole carbons (δ 140–150 ppm) .
- IR : Confirm amide C=O stretch (~1668 cm⁻¹) and pyrazole N-H (~1553 cm⁻¹) .
- Mass spectrometry : HR-MS (EI) provides exact mass (e.g., [M⁺] 261.0902 for C₁₆H₁₁N₃O) .
- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>98%) .
Q. What are standard assays to evaluate the biological activity of this compound compounds?
- Methodological Answer :
- Enzyme inhibition : Kinase assays (e.g., ADP-Glo™) with IC₅₀ determination .
- Receptor binding : Radioligand displacement studies (e.g., orexin receptor antagonism ).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can crystallographic data discrepancies in this compound derivatives be resolved using SHELX?
- Methodological Answer :
- Twinning : Use SHELXD for deconvoluting twinned datasets. Refine with SHELXL using HKLF5 format .
- High-resolution data : Apply anisotropic displacement parameters and restraints for disordered regions (e.g., trifluoromethyl groups) .
- Validation : Check R-factor convergence (<0.05) and Fo/Fc maps for residual electron density .
Q. What strategies address conflicting bioactivity results in this compound analogs?
- Methodological Answer :
- Dose-response curves : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm potency trends .
- Off-target screening : Use panels (e.g., CEREP) to identify non-specific binding .
- Metabolic stability : Assess compound integrity in liver microsomes (e.g., human S9 fraction) to rule out degradation artifacts .
Q. How do substituent modifications (e.g., trifluoromethyl, thiophene) impact the structure-activity relationship (SAR)?
- Methodological Answer :
- Electron-withdrawing groups : Trifluoromethyl at the benzamide para position enhances kinase inhibition (e.g., IC₅₀ < 1 µM) .
- Heterocyclic additions : Thiophene-substituted pyrazoles improve solubility but may reduce membrane permeability .
- Computational modeling : Docking studies (AutoDock Vina) correlate substituent bulk with receptor binding pocket occupancy .
Q. What methodologies validate analytical techniques for quantifying this compound in complex matrices?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
